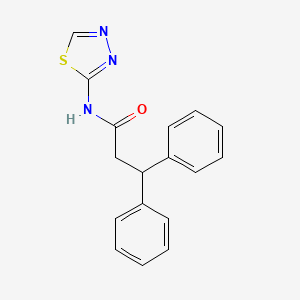
3-ethyl-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as EFMC and is synthesized using a specific method that involves a series of chemical reactions. The purpose of
作用机制
The mechanism of action of EFMC is not fully understood. However, it has been suggested that EFMC may inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. Additionally, EFMC may interfere with the replication of viruses by inhibiting specific enzymes.
Biochemical and Physiological Effects:
EFMC has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, EFMC has been found to induce apoptosis, or programmed cell death, in cancer cells. EFMC has also been shown to inhibit the replication of viruses by interfering with viral enzymes.
实验室实验的优点和局限性
One advantage of using EFMC in lab experiments is its potential therapeutic applications in the treatment of cancer and viral infections. Additionally, EFMC is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using EFMC in lab experiments is its potential toxicity. Further research is needed to determine the safety of EFMC and its potential side effects.
未来方向
There are several potential future directions for research on EFMC. One area of interest is the development of EFMC-based therapies for the treatment of cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of EFMC and its potential side effects. Finally, there is a need for more studies to determine the safety and efficacy of EFMC in human clinical trials.
In conclusion, EFMC is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of EFMC in the treatment of cancer and viral infections.
合成方法
The synthesis of EFMC involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride to form 4-fluoro-2-methylbenzoyl chloride. This is then reacted with ethylamine to form N-ethyl-4-fluoro-2-methylbenzamide. The final step involves the reaction of N-ethyl-4-fluoro-2-methylbenzamide with isoxazole-5-carboxylic acid to form 3-ethyl-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide.
科学研究应用
EFMC has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. EFMC has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, EFMC has been found to have antiviral activity against the Zika virus.
属性
IUPAC Name |
3-ethyl-N-(4-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-4-11-13(9(3)19-17-11)14(18)16-12-6-5-10(15)7-8(12)2/h5-7H,4H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWUTSJRWPUTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=C(C=C2)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

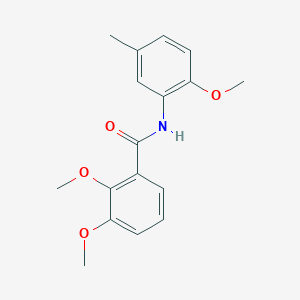
![6',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5843541.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5843545.png)
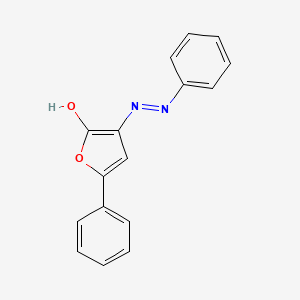

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5843562.png)
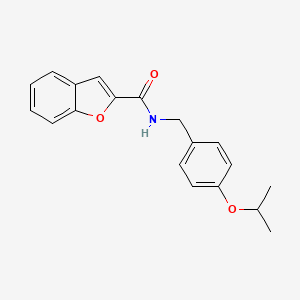
![ethyl [(3-cyclopentyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5843591.png)

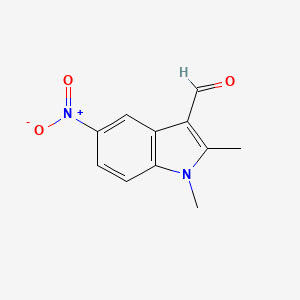


![2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B5843637.png)
